molecular formula C8H10ClNS B2809813 N-isopropylthiophene-2-carboximidoyl chloride CAS No. 885524-77-6

N-isopropylthiophene-2-carboximidoyl chloride

Cat. No.: B2809813
CAS No.: 885524-77-6
M. Wt: 187.69
InChI Key: XHZPNTWNMFCOPV-UHFFFAOYSA-N
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Description

N-isopropylthiophene-2-carboximidoyl chloride is a chemical compound used in scientific research. It has a molecular formula of C8H10ClNS and a molecular weight of 187.69 . This compound has diverse applications, ranging from drug synthesis to organic electronic materials.


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom .

Scientific Research Applications

Synthetic Equivalents and Intermediates

  • Synthetic equivalents for isocyanide dichlorides: N-functionalized benzotriazole-1-carboximidoyl chlorides, serving as stable novel isocyanide dichloride synthetic equivalents, facilitate the subsequent condensations to afford polysubstituted guanidines, S-aryl isothioureas, and 2-aminoquinazolin-4-thiones, highlighting their importance in synthetic organic chemistry (Katritzky et al., 2001).

Metal Complex Formation

  • Rhenium and technetium complexes: Tridentate N-[(dialkylamino)(thiocarbonyl)]benzimidoyl chlorides interact with functionalized amines to form novel ligands, leading to the synthesis of oxorhenium(V) and oxotechnetium(V) complexes characterized by spectroscopic methods and X-ray crystallography. These findings underscore the potential of such compounds in coordination chemistry and radiopharmaceutical applications (Nguyen Hung Huy et al., 2008).

Material Science and Polymer Chemistry

  • Ionic liquids in cellulose functionalization: Research on ionic liquids, such as 1-N-butyl-3-methylimidazolium chloride, explores their role as solvents in cellulose dissolution and modification. This area signifies the potential of incorporating carboximidoyl chloride derivatives in designing new materials and enhancing the properties of existing ones (Heinze et al., 2005).

Antimicrobial and Anticancer Activities

  • Antimicrobial and anticancer studies: The synthesis and characterization of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, derived from similar chemical processes involving carboximidoyl chlorides, highlight their significance in developing new pharmaceuticals. This compound was found to have effective antibacterial activity and showed potential in lung cancer protein binding, indicating the broader applicability of carboximidoyl chloride derivatives in medicinal chemistry (Cakmak et al., 2022).

Properties

IUPAC Name

N-propan-2-ylthiophene-2-carboximidoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c1-6(2)10-8(9)7-4-3-5-11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZPNTWNMFCOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CC=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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